molecular formula C24H32N4O6 B108452 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 797013-83-3

3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B108452
M. Wt: 472.5 g/mol
InChI Key: TXNDFIQIRIYIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of pharmacology.

Mechanism Of Action

The mechanism of action of 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves the inhibition of L-type calcium channels. This leads to a decrease in the influx of calcium ions into cells, which in turn leads to a decrease in muscle contractility and vasodilation. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate include a decrease in blood pressure, a decrease in heart rate, and a decrease in muscle contractility. The compound has also been shown to have neuroprotective effects, as it inhibits neuronal cell death in vitro.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate in lab experiments is its potent calcium channel blocking activity, which makes it a useful tool for studying the role of calcium channels in various physiological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for the study of 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. One area of research could be the development of more soluble analogs of the compound, which would make it easier to use in experimental setups. Another area of research could be the investigation of the compound's potential neuroprotective effects in vivo, as well as its potential applications in the treatment of cardiovascular diseases. Additionally, the compound could be studied for its potential applications in other areas of pharmacology, such as the treatment of pain or inflammation.

Synthesis Methods

The synthesis of 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves the reaction of 3,5-dicarbethoxy-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of ethyl chloroformate. The reaction is carried out in anhydrous conditions and yields the desired compound in good yields.

Scientific Research Applications

3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have potent calcium channel blocking activity, which makes it a potential candidate for the treatment of cardiovascular diseases. The compound has also been studied for its potential neuroprotective effects, as it has been shown to inhibit neuronal cell death in vitro.

properties

CAS RN

797013-83-3

Product Name

3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C24H32N4O6

Molecular Weight

472.5 g/mol

IUPAC Name

3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H32N4O6/c1-5-33-23(29)20-16(2)25-17(3)21(22(20)18-7-6-8-19(15-18)28(31)32)24(30)34-14-13-27-11-9-26(4)10-12-27/h6-8,15,22,25H,5,9-14H2,1-4H3

InChI Key

TXNDFIQIRIYIEG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCN(CC3)C)C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCN(CC3)C)C)C

Origin of Product

United States

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